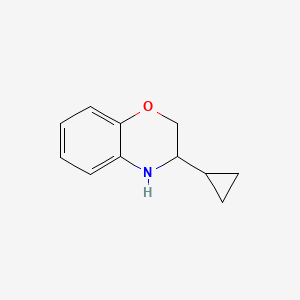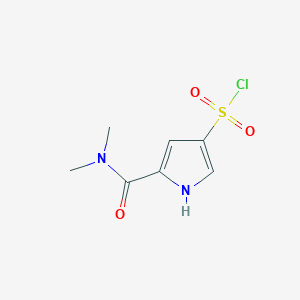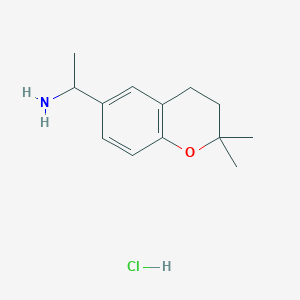
1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a chromene ring system with a dimethyl substitution and an ethanamine side chain, which is further converted to its hydrochloride salt for enhanced stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving suitable precursors such as phenols and aldehydes under acidic or basic conditions.
Dimethyl Substitution:
Ethanamine Side Chain Addition: The ethanamine side chain can be introduced through a nucleophilic substitution reaction using ethylamine or its derivatives.
Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine or other nucleophiles in the presence of a suitable base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted ethanamine derivatives.
科学的研究の応用
1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
- (S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine
Comparison: 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride is unique due to its specific chromene ring system and ethanamine side chain. Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it valuable for specific research and industrial applications.
特性
分子式 |
C13H20ClNO |
|---|---|
分子量 |
241.76 g/mol |
IUPAC名 |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12;/h4-5,8-9H,6-7,14H2,1-3H3;1H |
InChIキー |
MLPGCQMNICAYLG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)OC(CC2)(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine](/img/structure/B13518322.png)
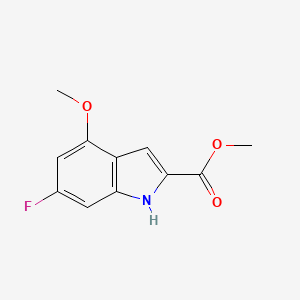
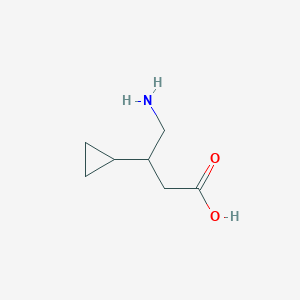

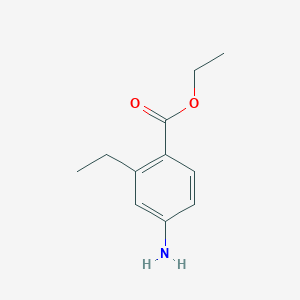
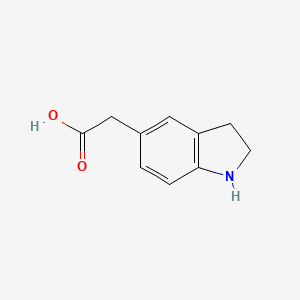
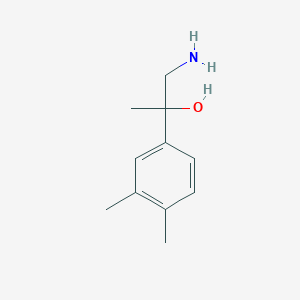

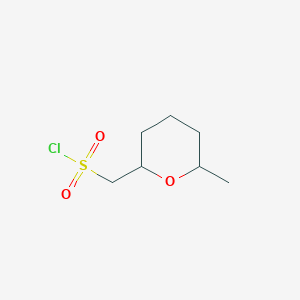
![benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride](/img/structure/B13518374.png)

